molecular formula C18H18N2O4 B2641827 ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-65-9

ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2641827
CAS No.: 339013-65-9
M. Wt: 326.352
InChI Key: DOPADPSFGUKWDI-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The ethyl carboxylate group and the 4-methoxybenzyl group are substituents on the benzimidazole core .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a benzimidazole core with an ethyl carboxylate group and a 4-methoxybenzyl group attached. The exact structure and the positions of these substituents would depend on the specific synthetic route used .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound and could be influenced by the presence of the ethyl carboxylate and 4-methoxybenzyl groups .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research in the field often focuses on synthesizing and characterizing novel compounds with potential biological activities. For instance, the synthesis of complex molecules through regioselective methods, demonstrating the intricate chemical reactions that can be employed to create specific structures. This approach is critical for developing compounds with desired properties, including the potential for biological activities (Reddy & Nagaraj, 2008). Similarly, studies on the alkylation and acylation reactions provide insights into modifying aminoimidazoles, which are crucial intermediates in synthesizing various pharmaceuticals (Mackenzie et al., 1988).

Biological and Pharmacological Studies

Another area of application includes evaluating the biological activities of synthesized compounds. Research on novel biphenyl derivatives, for example, includes screening for antioxidant, antibacterial, and antifungal activities, demonstrating the potential of synthetic compounds in therapeutic applications (Maddila et al., 2012). Additionally, the use of DFT (Density Functional Theory) calculations and molecular docking simulations to study the spectroscopic, electronic, and chemical properties of compounds indicates the integration of computational methods in evaluating the pharmaceutical potential of new molecules (Smitha et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPADPSFGUKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325700
Record name ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339013-65-9
Record name ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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